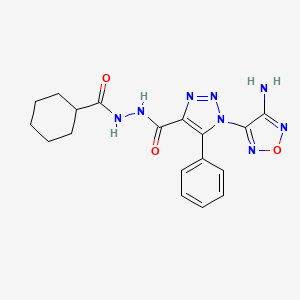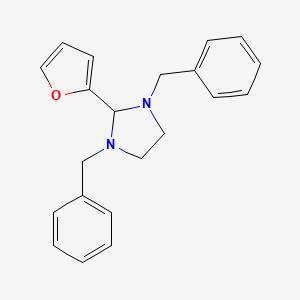
1,3-Dibenzyl-2-(furan-2-yl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibenzyl-2-(furan-2-yl)imidazolidine is an organic compound that belongs to the class of imidazolidines. Imidazolidines are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibenzyl-2-(furan-2-yl)imidazolidine can be synthesized through the condensation reaction of furan-2-carbaldehyde with N,N’-dibenzylethylenediamine. The reaction typically occurs in the presence of a suitable solvent such as acetonitrile and may require a catalyst to facilitate the formation of the imidazolidine ring .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(furan-2-yl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amines derived from the imidazolidine ring.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1,3-Dibenzyl-2-(furan-2-yl)imidazolidine has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of heat shock protein 90 (Hsp90), which is involved in cancer progression.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research:
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-(furan-2-yl)imidazolidine as an Hsp90 inhibitor involves binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90. This binding disrupts the chaperone function of Hsp90, leading to the degradation of client oncoproteins and resulting in cytotoxic effects on cancer cells . The molecular targets include Hsp90 and its client proteins, such as Her2 .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzyl-2-aryl imidazolidines: These compounds share a similar imidazolidine core but differ in the substituents on the aryl group.
2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine: This compound contains a furan ring and an imidazolidine-like structure but differs in the overall ring system.
Uniqueness
1,3-Dibenzyl-2-(furan-2-yl)imidazolidine is unique due to the presence of both benzyl groups and a furan ring, which confer specific chemical properties and potential biological activities.
Properties
Molecular Formula |
C21H22N2O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1,3-dibenzyl-2-(furan-2-yl)imidazolidine |
InChI |
InChI=1S/C21H22N2O/c1-3-8-18(9-4-1)16-22-13-14-23(17-19-10-5-2-6-11-19)21(22)20-12-7-15-24-20/h1-12,15,21H,13-14,16-17H2 |
InChI Key |
ZRIPMKIKIZGQLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=CO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12452590.png)
![N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12452597.png)
![(2Z)-2-{[(3,3,5-trimethylcyclohexylidene)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B12452599.png)
![2-[(2-methylphenyl)amino]-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12452606.png)
![4-Methyl-N-(4-{2-methylimidazo[1,2-A]pyrimidin-3-YL}-1,3-thiazol-2-YL)pyridin-2-amine](/img/structure/B12452607.png)
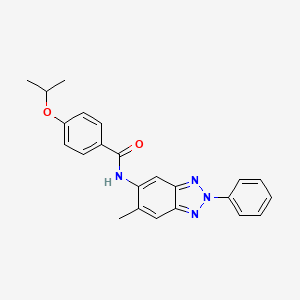
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12452615.png)

![1-Ethyl-N-[2-(pyridin-2-YL)ethyl]piperidin-4-amine; tris(maleic acid)](/img/structure/B12452627.png)
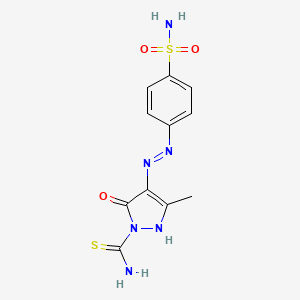
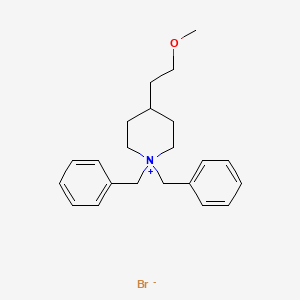
![4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol](/img/structure/B12452642.png)
